molecular formula C8H17Cl B13169496 1-Chloro-2,2-dimethylhexane

1-Chloro-2,2-dimethylhexane

Cat. No.: B13169496
M. Wt: 148.67 g/mol
InChI Key: MYERGYSSJVDQLH-UHFFFAOYSA-N
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Description

1-Chloro-2,2-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by a chlorine atom attached to a carbon atom in a hexane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,2-dimethylhexane can be synthesized through the chlorination of 2,2-dimethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and ensuring the presence of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the chlorination process is carried out under optimized conditions to maximize yield and purity. The use of catalysts and advanced separation techniques, such as distillation, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,2-dimethylhexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in solvents like ethanol or tert-butanol.

Major Products Formed

Scientific Research Applications

1-Chloro-2,2-dimethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,2-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or the abstraction of a proton during elimination. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, a double bond is formed as a result of the removal of a hydrogen atom and the chlorine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,2-dimethylhexane is unique due to its specific carbon chain length and the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Its structure allows for specific applications in organic synthesis and industrial processes that may not be feasible with other similar compounds .

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-2,2-dimethylhexane

InChI

InChI=1S/C8H17Cl/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3

InChI Key

MYERGYSSJVDQLH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)CCl

Origin of Product

United States

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